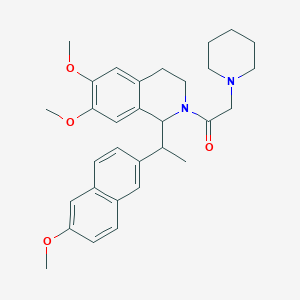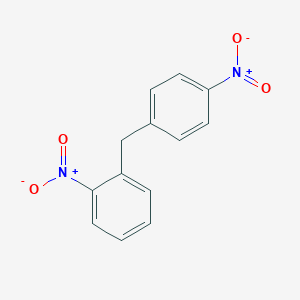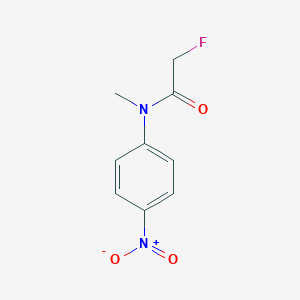
2-fluoro-N-methyl-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2-fluoro-N-methyl-4’-nitro- is a chemical compound that belongs to the class of acetanilides It is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the N-position, and a nitro group at the 4’-position on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-fluoro-N-methyl-4’-nitro- typically involves the nitration of a precursor acetanilide compound. The nitration process can be carried out using mixed nitric and sulfuric acids, which favor para-substitution on the aromatic ring . Another method involves the use of acetyl nitrate or nitronium tetrafluoroborate, which can lead to ortho-substitution .
Industrial Production Methods
Industrial production methods for Acetanilide, 2-fluoro-N-methyl-4’-nitro- are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetanilide, 2-fluoro-N-methyl-4’-nitro- can undergo various chemical reactions, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Nitration: Mixed nitric and sulfuric acids, acetyl nitrate, nitronium tetrafluoroborate.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin and hydrochloric acid.
Substitution: Halogenation using halogens or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields dinitroacetanilides, while reduction can produce corresponding amines .
Applications De Recherche Scientifique
Acetanilide, 2-fluoro-N-methyl-4’-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in studying the effects of nitro and fluoro substituents on biological activity.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of Acetanilide, 2-fluoro-N-methyl-4’-nitro- involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The fluorine atom can influence the compound’s lipophilicity and binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: The parent compound without the fluoro and nitro substituents.
4’-Nitro-2’-(trifluoromethyl)acetanilide: A similar compound with a trifluoromethyl group instead of a single fluorine atom.
N-Phenylacetamide: Another related compound with different substituents.
Uniqueness
Acetanilide, 2-fluoro-N-methyl-4’-nitro- is unique due to the specific combination of fluoro, methyl, and nitro groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
10016-09-8 |
|---|---|
Formule moléculaire |
C9H9FN2O3 |
Poids moléculaire |
212.18 g/mol |
Nom IUPAC |
2-fluoro-N-methyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9FN2O3/c1-11(9(13)6-10)7-2-4-8(5-3-7)12(14)15/h2-5H,6H2,1H3 |
Clé InChI |
IKWVBWXAHHTTCR-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CF |
SMILES canonique |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CF |
Key on ui other cas no. |
10016-09-8 |
Synonymes |
2-Fluoro-N-methyl-4'-nitroacetanilide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



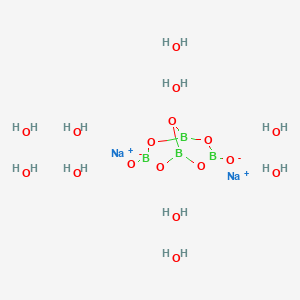

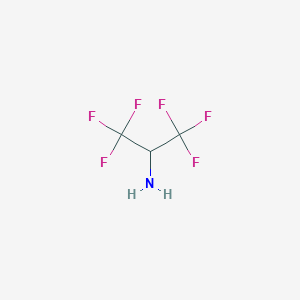
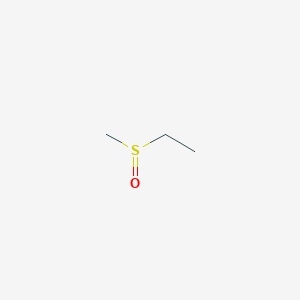
![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)
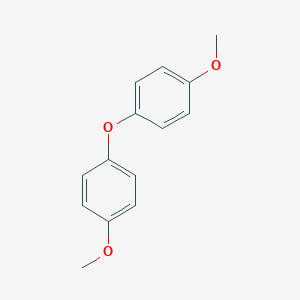

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)
